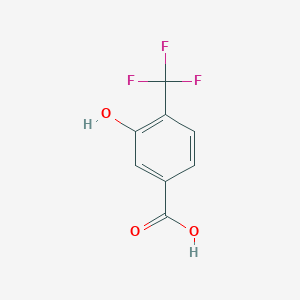

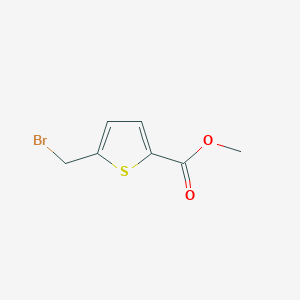

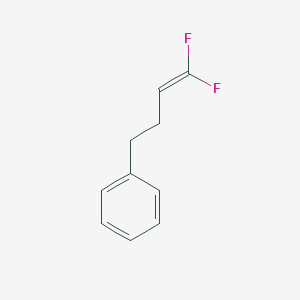

![molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0](/img/structure/B180525.png)

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

説明

“Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate” is a type of saturated aromatic heterocyclic compound . It is part of the pyrrolopyridine family, which has been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate”, has been achieved through various methods. One such method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives . Another method involves the reaction with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .

科学的研究の応用

Synthesis of Heterocyclic Compounds

The pyrrolopyridine core of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a key structural motif in the synthesis of heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound serves as a precursor in the synthesis of diverse heterocyclic derivatives that can exhibit a wide range of biological activities .

Biomedical Research

In the realm of biomedical research, this compound is utilized for the development of new therapeutic agents. Its structural similarity to nucleotides makes it a valuable scaffold for the design of drugs targeting nucleotide-binding enzymes or receptors. This has implications in the development of treatments for diseases such as cancer and viral infections .

Material Science

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can be used in material science for the creation of novel organic materials. Its rigid structure and potential for functionalization make it suitable for constructing organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Biology

In chemical biology, this compound is a tool for probing biological systems. Modified versions of the molecule can be designed to interact with specific biological targets, allowing researchers to study biological pathways and processes at a molecular level. This can lead to a better understanding of cellular functions and disease mechanisms .

Agricultural Chemistry

The pyrrolopyridine ring system is also found in compounds with agricultural applications. Derivatives of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can act as herbicides or pesticides. By modifying the side chains, researchers can develop new compounds that are more effective and environmentally friendly .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectroscopic analysis. Its well-defined structure and properties allow for accurate calibration and quantification of complex mixtures, aiding in the identification of unknown substances .

作用機序

Target of Action

The primary targets of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFR, leading to a decrease in the receptor’s activity .

Biochemical Pathways

The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties, potentially leading to good bioavailability .

Result of Action

The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can lead to a decrease in cell proliferation and an increase in apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of FGFRs is associated with the progression and development of several cancers .

特性

IUPAC Name |

ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKEVNPKSZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2=C(C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596813 | |

| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate | |

CAS RN |

147740-01-0 | |

| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

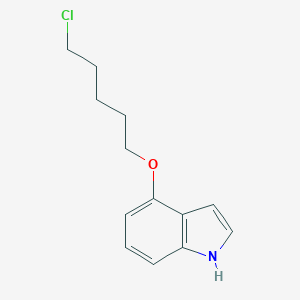

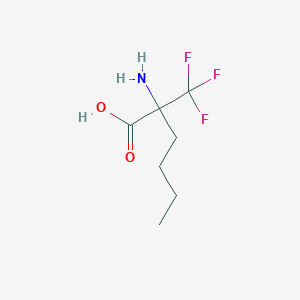

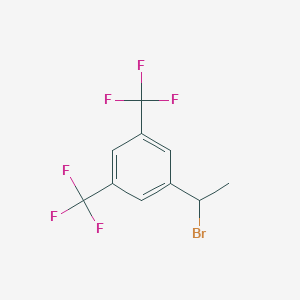

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)